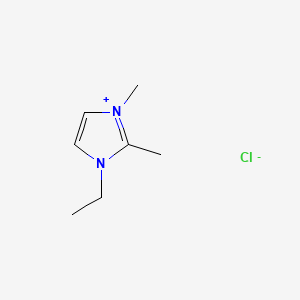
N-(3,5-ジメチルフェニル)-N-メチルカルバモチオイルクロリド
概要
説明
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is an organic compound characterized by the presence of a thiocarbamoyl chloride group attached to a 3,5-dimethylphenyl ring
科学的研究の応用
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
Mode of Action
It is known that carbamates, a class of compounds to which this molecule belongs, typically act by forming unstable complexes with cholinesterases . This interaction often results in the inhibition of these enzymes, which play crucial roles in nerve signal transmission .
Biochemical Pathways
Given its structural similarity to other carbamates, it may influence pathways involving cholinergic neurotransmission .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
Carbamates typically result in the inhibition of cholinesterases, potentially leading to an accumulation of acetylcholine in the synaptic cleft and prolonged nerve signal transmission .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s stability and activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride typically involves the reaction of 3,5-dimethylaniline with methyl isothiocyanate, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process can be summarized as follows:
Reaction of 3,5-dimethylaniline with methyl isothiocyanate: This step forms the intermediate N-(3,5-dimethylphenyl)-N-methylthiourea.
Chlorination: The intermediate is then treated with a chlorinating agent, such as thionyl chloride, to produce N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The thiocarbamoyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(3,5-dimethylphenyl)-N-methylthiourea and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Typically occurs under acidic or basic conditions with water as the solvent.
Major Products Formed
Substitution: Produces N-substituted thiocarbamates or thioureas.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Yields thiols.
Hydrolysis: Results in N-(3,5-dimethylphenyl)-N-methylthiourea and hydrochloric acid.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylphenyl)-N-methylcarbamothioyl chloride
- N-(3,5-dimethylphenyl)-N-ethylcarbamothioyl chloride
- N-(3,5-dimethylphenyl)-N-methylcarbamothioyl bromide
Uniqueness
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiocarbamoyl chloride group
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c1-7-4-8(2)6-9(5-7)12(3)10(11)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSUMYQXBHXRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C(=S)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374420 | |
| Record name | N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83508-64-9 | |
| Record name | Carbamothioic chloride, (3,5-dimethylphenyl)methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83508-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-dimethylphenyl)-N-methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83508-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















